2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol It is known for its unique structure, which includes a chloroacetyl group attached to a pyrrolidine ring, further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 2-(thiophen-3-yl)pyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive chloroacetyl and thiophene moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but contains a methoxy group and a tetrahydroquinoline ring.
2-Chloro-1-(thiophen-2-yl)ethan-1-one: Similar but lacks the pyrrolidine ring.
Uniqueness
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is unique due to its combination of a chloroacetyl group, a pyrrolidine ring, and a thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloroacetyl group, a pyrrolidine ring, and a thiophene moiety. This compound has garnered interest for its biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHClNOS
- Molecular Weight : 229.73 g/mol
- SMILES Notation : C1CC(N(C1)C(=O)CCl)C2=CSC=C2
- InChIKey : NLMJBFLSTICGSA-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 2-(thiophen-3-yl)pyrrolidine with chloroacetyl chloride, often facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This method allows for the formation of the desired compound with high yield and purity under controlled conditions.
Anticancer Properties
The compound's mechanism of action may involve interactions with various molecular targets, including enzymes and receptors associated with cancer pathways. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells, indicating that this compound may also possess anticancer properties .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the reactive chloroacetyl and thiophene groups facilitate interactions with biological macromolecules, leading to modulation of biochemical pathways that could result in therapeutic effects .
Study on Antimicrobial Activity
A study evaluating various thiophene-containing compounds demonstrated that certain derivatives exhibited significant antibacterial activity. The study highlighted the potential of these compounds as lead structures for developing new antibiotics .
Anticancer Research
In another investigation focusing on pyrrole derivatives, researchers reported enhanced cytotoxicity against hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin. This suggests that modifications in the structure can lead to improved biological efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | Structure | Antimicrobial |
2-Chloro-1-(thiophen-2-yl)ethan-1-one | Structure | Anticancer |
The uniqueness of this compound lies in its combination of functional groups that may enhance its biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
2-chloro-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-6-10(13)12-4-1-2-9(12)8-3-5-14-7-8/h3,5,7,9H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMJBFLSTICGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179119-21-1 | |
Record name | 2-chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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